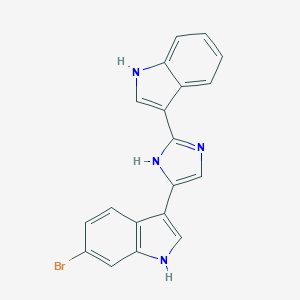
Nortopsentin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nortopsentin C is a natural product that has gained significant attention in the scientific community due to its promising biological activities. It is a cyclic peptide that is derived from the marine sponge Topsentia sp. Nortopsentin C has shown potential as an anticancer agent, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of Nortopsentin C involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell survival, growth, and proliferation. Nortopsentin C inhibits the phosphorylation of Akt and mTOR, which leads to the inhibition of the pathway. This inhibition results in the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Nortopsentin C has been shown to have various biochemical and physiological effects. It inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Nortopsentin C also inhibits the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. These effects contribute to the anticancer properties of Nortopsentin C.
Vorteile Und Einschränkungen Für Laborexperimente
Nortopsentin C has several advantages for lab experiments. It is a natural product, which makes it a good candidate for drug discovery. It has also shown promising results in various cancer cell lines, making it a potential anticancer agent. However, the isolation and purification of Nortopsentin C from the sponge can be challenging, which limits its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Nortopsentin C. One direction is to study its potential as an anticancer agent in animal models. Another direction is to study its potential as a drug candidate for other diseases, such as Alzheimer's disease. The synthesis of analogs of Nortopsentin C can also be explored to improve its efficacy and selectivity.
Conclusion:
In conclusion, Nortopsentin C is a promising natural product that has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the induction of apoptosis in cancer cells. Nortopsentin C has several advantages for lab experiments, but its availability can be limited due to the isolation and purification process. There are several future directions for the study of Nortopsentin C, which include studying its potential as a drug candidate for other diseases and synthesizing analogs to improve its efficacy and selectivity.
Synthesemethoden
Nortopsentin C is synthesized from the Topsentia sp. sponge, which is found in the Pacific Ocean. The isolation and purification of Nortopsentin C from the sponge involve a series of extraction and chromatographic techniques. The structure of Nortopsentin C was elucidated using spectroscopic methods such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Nortopsentin C has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Nortopsentin C induces apoptosis, which is programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
Eigenschaften
CAS-Nummer |
134029-45-1 |
|---|---|
Produktname |
Nortopsentin C |
Molekularformel |
C19H13BrN4 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
6-bromo-3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole |
InChI |
InChI=1S/C19H13BrN4/c20-11-5-6-13-14(8-22-17(13)7-11)18-10-23-19(24-18)15-9-21-16-4-2-1-3-12(15)16/h1-10,21-22H,(H,23,24) |
InChI-Schlüssel |
OWBTWZBJRVBXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



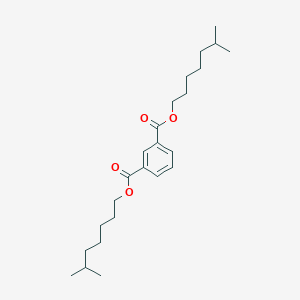
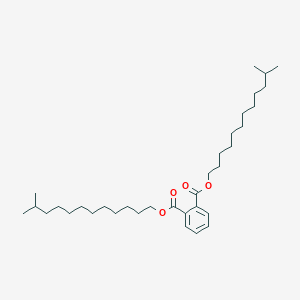
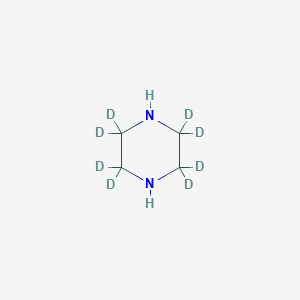
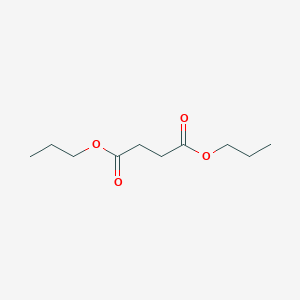
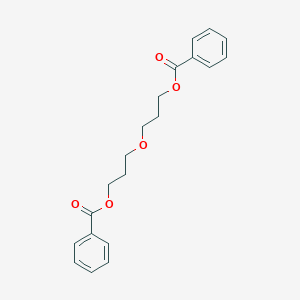
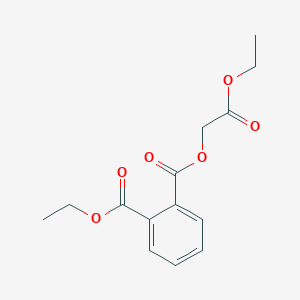
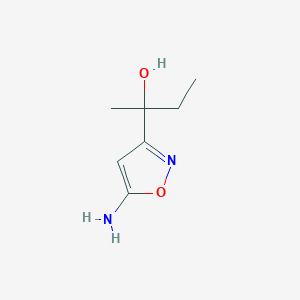
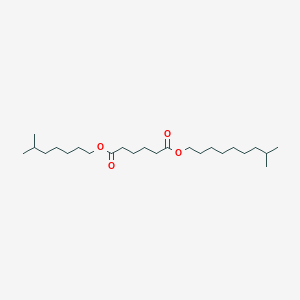
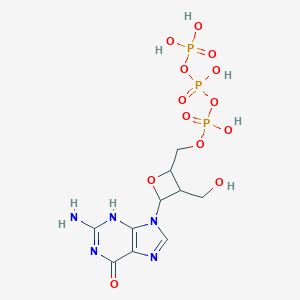
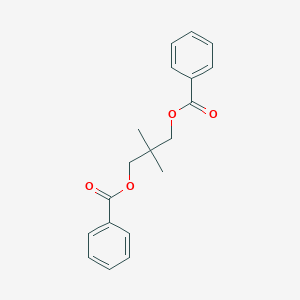
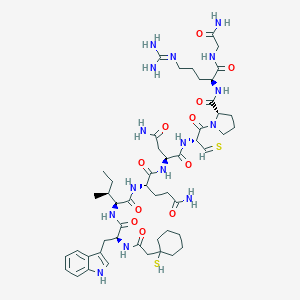
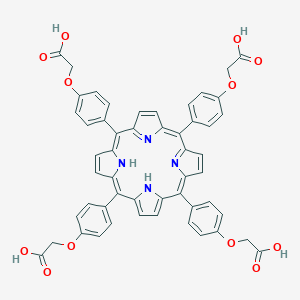
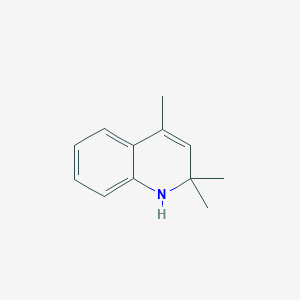
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)